4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
Description
The compound 4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide features a pyridazinone core (1,6-dihydropyridazin-6-one) substituted at position 3 with a 4-methoxyphenyl group. An ethyl linker connects the pyridazinone nitrogen to a benzamide moiety, which is further modified with a 4-tert-butyl substituent. The tert-butyl group enhances lipophilicity, while the 4-methoxyphenyl substituent may influence electronic properties and steric interactions .
Properties
IUPAC Name |
4-tert-butyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-24(2,3)19-9-5-18(6-10-19)23(29)25-15-16-27-22(28)14-13-21(26-27)17-7-11-20(30-4)12-8-17/h5-14H,15-16H2,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOFGGCCYRPMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide can be achieved through a multi-step process. One common approach involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone moiety can be synthesized by reacting appropriate hydrazine derivatives with diketones under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Benzamide Core: The benzamide core is attached through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-tert-butyl-N-{2-[3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide.
Reduction: Formation of 4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-dihydropyridazin-1(6H)-yl]ethyl}benzamide.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
Pharmacological Properties
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of pyridazinone derivatives, including the compound . For instance, research indicates that modifications in the molecular structure can enhance anticonvulsant efficacy. The methoxy group on the phenyl ring has been identified as a significant contributor to increased activity against convulsions induced by picrotoxin .
Antimicrobial Activity
Pyridazinone derivatives have also been investigated for their antimicrobial properties. The compound's structural framework allows it to interact effectively with microbial targets, leading to significant inhibition of bacterial growth. Studies have demonstrated that similar compounds exhibit activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of compounds like 4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide. The presence of the tert-butyl and methoxy substituents has been linked to enhanced lipophilicity and bioavailability, which are critical for drug efficacy .
Case Study 1: Anticonvulsant Efficacy
A study focused on the synthesis of various pyridazinone derivatives demonstrated that modifications similar to those in this compound resulted in significant anticonvulsant activity. The study employed a picrotoxin-induced convulsion model to evaluate efficacy, revealing promising results for compounds structurally related to this benzamide derivative .
Case Study 2: Antimicrobial Screening
In another investigation, a series of pyridazinone derivatives were synthesized and screened for antimicrobial activity using the agar well diffusion method. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds with similar structural characteristics to this compound could be developed as potential antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Group
2-ethoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921803-54-5)
- Molecular Formula : C₂₂H₂₃N₃O₄
- Molecular Weight : 393.44 g/mol
- Key Differences : Replaces the tert-butyl group with a 2-ethoxy substituent on the benzamide.
4-tert-butyl-N-(2-fluoro-5-(5-((5-((4-hydroxy-4-methylpiperidin-1-yl)methyl)pyridin-2-yl)amino)-1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide (CAS 1227207-53-5)
Variations on the Pyridazinone Substituents
2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- Molecular Formula : C₁₃H₁₄N₂O₄ (inferred from )
- Key Differences : Substitutes the 4-methoxyphenyl group with a 3-methoxyphenyl isomer and replaces the ethyl-benzamide chain with an acetic acid moiety.
- Implications : The positional isomerism (3- vs. 4-methoxy) alters electronic distribution and steric accessibility, which could impact binding affinity in target proteins. The carboxylic acid group enhances polarity, favoring solubility but limiting blood-brain barrier penetration .
2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetaldehyde (partial structure from )
- Key Differences : Replaces the 4-methoxyphenyl group with a naphthalen-2-yl substituent.
Modifications to the Linker and Core
4-benzyl-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-oxomorpholine-3-carboxamide (BG15019)
- Molecular Formula : C₂₂H₂₂N₄O₅
- Molecular Weight : 422.43 g/mol
- Key Differences : Replaces the benzamide group with a morpholine-3-carboxamide and substitutes the 4-methoxyphenyl with a furan-2-yl group.
- Implications : The morpholine ring introduces polarity and hydrogen-bonding capacity, which may improve pharmacokinetic properties. The furan group provides a smaller heteroaromatic substituent, reducing steric hindrance .
Structural and Physicochemical Comparison Table
Research Implications
- Tert-butyl vs. Ethoxy : The tert-butyl group in the target compound likely improves metabolic stability and membrane permeability compared to ethoxy analogs but may limit solubility .
- Aromatic Substituents : Bulkier groups (e.g., naphthyl) enhance hydrophobic interactions but reduce solubility, whereas methoxy groups balance electronic effects and steric accessibility .
Biological Activity
4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butyl group, a methoxyphenyl moiety, and a pyridazinone structure, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the methoxyphenyl group has been linked to enhanced cytotoxic activity against various cancer cell lines. A study demonstrated that derivatives of pyridazinone showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy .
Antimicrobial Properties
Compounds with similar functional groups have also been evaluated for antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial effects against gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed with related compounds. For example, certain derivatives have shown inhibition against CYP450 enzymes, which are crucial for drug metabolism. This raises concerns about potential drug-drug interactions but also highlights the compound's potential as a lead for developing enzyme inhibitors .
Case Study 1: Anticancer Activity
In a recent study, a derivative of this compound was tested against A431 and Jurkat cell lines. The compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating potent anticancer activity. Molecular dynamics simulations suggested that the compound interacts with Bcl-2 protein through hydrophobic contacts, enhancing its cytotoxic effects .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds displayed moderate to high activity, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
